Enoximone is a synthetic, organic compound belonging to the imidazole class. [] It functions as a selective inhibitor of phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). [, ] This selective inhibition of PDE III is the basis for its use in scientific research, particularly in cardiovascular studies. [, ]
The primary metabolic reaction enoximone undergoes is oxidation, leading to the formation of its major metabolite, enoximone sulfoxide. [, ] This reaction occurs predominantly in the liver. [] Interestingly, enoximone sulfoxide retains some cardiotonic activity, though it is less potent than enoximone. [] Furthermore, reconversion of enoximone sulfoxide back to enoximone has been observed in the liver and, to a lesser extent, in the kidney. [] This interconversion between enoximone and its sulfoxide metabolite contributes to its pharmacokinetic profile.
Enoximone primarily acts by selectively inhibiting PDE III. [, ] This enzyme is responsible for the hydrolysis of cAMP, a secondary messenger molecule crucial for various cellular processes. [, ] By inhibiting PDE III, enoximone leads to an increase in intracellular cAMP levels. [] This elevation in cAMP has significant effects on cardiac and smooth muscle cells, primarily by influencing calcium ion (Ca2+) handling. [, , ] In cardiac muscle, increased cAMP levels enhance calcium influx and intracellular calcium release, leading to increased contractility (positive inotropic effect). [, ] In smooth muscle cells, elevated cAMP promotes relaxation, resulting in vasodilation. [, , ]
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6